1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride
Description
1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride (CAS: 306935-37-5) is a benzotriazole derivative featuring a piperidinyl group at position 1 and a trifluoromethyl (CF₃) group at position 5, formulated as a hydrochloride salt. Its molecular formula is C₁₂H₁₃F₃N₄·HCl, with a molecular weight of 306.72 g/mol . The compound is marketed as a fluorinated aromatic building block, suggesting its utility in drug discovery and medicinal chemistry for synthesizing bioactive molecules .
The benzotriazole core provides a planar aromatic system, while the piperidinyl group introduces basicity, enhancing solubility in its protonated (hydrochloride) form. The electron-withdrawing CF₃ group improves metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
1-piperidin-4-yl-5-(trifluoromethyl)benzotriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4.ClH/c13-12(14,15)8-1-2-11-10(7-8)17-18-19(11)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFRHXXUYUYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)C(F)(F)F)N=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381690 | |
| Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-37-5 | |
| Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Multi-Step Synthesis Approach
The synthesis typically begins with the construction of the benzotriazole core, followed by the introduction of the trifluoromethyl group and the piperidin-4-yl substituent. The hydrochloride salt form is obtained by treatment with hydrochloric acid to improve stability and solubility.
Step 1: Benzotriazole Core Formation
The benzotriazole nucleus is synthesized via diazotization of an appropriate aromatic amine, followed by cyclization under acidic conditions.Step 2: Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is introduced typically through electrophilic trifluoromethylation or via Suzuki-Miyaura cross-coupling using trifluoromethylated aryl boronate esters.Step 3: Piperidin-4-yl Substitution
The piperidin-4-yl group is incorporated by nucleophilic substitution or palladium-catalyzed amination reactions on a suitable halogenated benzotriazole intermediate.Step 4: Formation of Hydrochloride Salt
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Representative Reaction Conditions and Catalysts
- Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex for cross-coupling steps.
- Bases like sodium carbonate or potassium acetate to facilitate coupling reactions.
- Solvents including toluene, ethanol, water mixtures , or acetonitrile under inert atmosphere.
- Reaction temperatures ranging from 80°C to 105°C , sometimes employing microwave irradiation to enhance reaction rates.
- Use of Schlenk techniques and inert atmospheres (argon or nitrogen) to prevent oxidation or moisture interference.
Detailed Experimental Data and Yields
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diazotization & Cyclization | Aromatic amine, NaNO2, HCl | Acidic aqueous medium, 0-25°C | High | Formation of benzotriazole core |
| 2 | Suzuki-Miyaura Cross-Coupling | 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, Pd catalyst, Na2CO3 | Toluene/EtOH/H2O, 80°C, overnight | 66.8 | Efficient introduction of trifluoromethyl group; purification by column chromatography |
| 3 | Amination | Piperidine, Pd catalyst, base (e.g., K2CO3) | Acetonitrile, 100°C, microwave | 70-80 | Formation of piperidin-4-yl substitution |
| 4 | Salt Formation | HCl in suitable solvent | Room temperature | Quantitative | Conversion to hydrochloride salt for stability |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor reaction progress and confirm product purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B NMR for boronate intermediates) is used for structural verification.
- Column Chromatography with hexanes/ethyl acetate gradients is standard for purification.
- Microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times.
Research Findings and Optimization Notes
- The use of microwave irradiation significantly reduces reaction times in palladium-catalyzed cross-coupling steps without compromising yield or purity.
- Employing aqueous-organic solvent mixtures enhances solubility of reagents and facilitates cleaner reactions.
- The trifluoromethyl group introduction via boronate esters is preferred due to milder conditions and better functional group tolerance.
- The hydrochloride salt form improves the compound’s handling properties and is favored for downstream applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core Synthesis | Diazotization of aromatic amine, acidic cyclization |
| Trifluoromethyl Introduction | Suzuki-Miyaura coupling with trifluoromethylated boronate ester, Pd catalyst, base |
| Piperidinyl Substitution | Pd-catalyzed amination with piperidine, base, elevated temperature |
| Salt Formation | Treatment with HCl to form hydrochloride salt |
| Typical Yields | 65-85% per step, overall yield depends on purification efficiency |
| Reaction Times | Several hours to overnight; microwave irradiation can reduce to under 1 hour |
| Purification Methods | Column chromatography, recrystallization |
| Analytical Techniques | HPLC, GC-MS, NMR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole core.
Substitution: The piperidinyl and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions typically require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized benzotriazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of benzotriazole compounds exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains .
Anticancer Properties
Benzotriazole derivatives have been explored for their potential as anticancer agents. In vitro studies demonstrated that 1-piperidin-4-yl-5-(trifluoromethyl)-1H-benzotriazole hydrochloride can induce apoptosis in cancer cells, suggesting its utility in cancer therapy .
Material Science Applications
Corrosion Inhibitors
The compound has been evaluated for use as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions makes it effective in preventing corrosion in various environments. Research indicates that the incorporation of this compound into coatings can enhance their protective properties .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Corrosion Inhibition | Effective in metal protection |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzotriazole compounds, 1-piperidin-4-yl-5-(trifluoromethyl)-1H-benzotriazole hydrochloride was tested against Staphylococcus aureus and Escherichia coli. The results revealed a significant reduction in bacterial viability, demonstrating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The compound showed promising results, leading to a notable decrease in cell proliferation and an increase in apoptotic markers. Further investigations are warranted to explore its mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs based on structural features, molecular properties, and reported bioactivities:
Key Observations
Core Structure Differences
- Benzotriazole vs. Triazole: The target compound’s benzotriazole core (fused benzene-triazole system) offers greater aromatic surface area compared to monocyclic triazoles (e.g., 1-(4-Cl-Ph)-5-CF₃-Triazole-4-carboxylic acid). This may enhance binding affinity to hydrophobic targets but reduce solubility .
- Substituent Positioning: The CF₃ group at position 5 in the target compound contrasts with nitro (NO₂) or carboxylic acid (COOH) groups in analogs. CF₃ provides electron-withdrawing effects without the metabolic liabilities of nitro groups .
Pharmacological Implications
- Antitumor Potential: The triazole derivative 1-(4-Cl-Ph)-5-CF₃-Triazole-4-carboxylic acid inhibits lung cancer (NCI-H522) cell growth (GP = 68.09%) .
- Antimicrobial Activity : The nitroimidazole-substituted benzotriazole () demonstrates broad antimicrobial effects, attributed to the nitro group’s redox activity. The target compound’s CF₃ group may instead confer resistance to enzymatic degradation .
Physicochemical Properties
- Solubility: Piperidine’s basicity enables hydrochloride salt formation, improving aqueous solubility compared to non-ionizable analogs (e.g., neutral triazoles) .
Biological Activity
1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride (CAS Number: 306935-37-5) is a compound belonging to the benzotriazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H14ClF3N4
- Molecular Weight : 306.72 g/mol
- IUPAC Name : 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride
- SMILES Representation : Cl.FC(F)(F)C1=CC=C2N(N=NC2=C1)C1CCNCC1
Biological Activity Overview
Benzotriazoles, including this compound, have shown various biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research indicates that benzotriazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 1-piperidin-4-yl-5-(trifluoromethyl)-1H-benzotriazole have demonstrated effectiveness against strains like Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in their structure often enhances this activity .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Fungal Inhibition : Studies have reported that benzotriazoles can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL depending on structural modifications .
Anticancer Potential
The anticancer activity of benzotriazoles is an area of active research:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). Mechanisms include the upregulation of p53 and activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of benzotriazoles is significantly influenced by their chemical structure:
- Trifluoromethyl Group : The presence of a trifluoromethyl group in 1-piperidin-4-yl-5-(trifluoromethyl)-1H-benzotriazole enhances lipophilicity and potentially increases membrane permeability, contributing to its biological efficacy .
Case Studies
Several studies highlight the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A comparative study on various benzotriazole derivatives indicated that those with bulky hydrophobic substituents exhibited superior antibacterial activity. The study noted that derivatives with a trifluoromethyl group showed enhanced potency against Gram-negative bacteria compared to their analogs lacking this group .
Study 2: Anticancer Activity
In a study focusing on breast cancer cell lines, derivatives similar to 1-piperidin-4-yl-5-(trifluoromethyl)-1H-benzotriazole were tested for cytotoxicity. Results showed significant cell death at concentrations as low as 10 µM, with mechanisms involving apoptosis being confirmed through flow cytometry assays .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 24h | 65–75 | 90–95 | |
| Buchwald-Hartwig Amination | Toluene, Pd(OAc)₂/XPhos, 110°C | 80–85 | ≥97 |
Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its molecular configuration?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL for refinement provides unambiguous bond lengths/angles. For example, the trifluoromethyl group shows C-F distances of 1.33–1.35 Å .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals piperidine protons (δ 3.2–3.5 ppm) and benzotriazole aromatic signals (δ 7.8–8.2 ppm). ¹⁹F NMR shows a singlet at δ -62 ppm (CF₃) .
- Mass Spectrometry (HRMS) : ESI-HRMS confirms the molecular ion [M+H]⁺ at m/z 307.108 (calc. 307.109) .
Q. Table 2: Key Structural Data
| Technique | Key Observations | Reference |
|---|---|---|
| XRD | C11–N4 bond length: 1.45 Å | |
| ¹H NMR (400 MHz, DMSO-d₆) | Piperidine H: δ 3.35 (m, 2H) | |
| ¹⁹F NMR | CF₃: δ -62.1 (s) |
Advanced: What strategies are employed to resolve discrepancies in reported biological activities of the compound across different in vitro studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound stability. Mitigation strategies include:
- Standardized Assay Protocols : Use of common cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., kinase inhibitors for enzyme assays) .
- Stability Testing : HPLC monitoring of compound degradation in cell culture media (e.g., DMEM at 37°C, pH 7.4) over 24–48 hours .
- Meta-Analysis : Cross-referencing IC₅₀ values with PubChem bioactivity data to identify outliers .
Example Case : Conflicting IC₅₀ values (5 µM vs. 20 µM) in kinase inhibition assays were resolved by controlling ATP concentrations (1 mM vs. 10 mM), confirming competitive inhibition kinetics .
Advanced: How can computational modeling predict the compound's interactions with biological targets, and what parameters are essential for accurate simulations?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to study target binding:
- Docking Parameters :
- Grid Box Size : 25 ų centered on the target’s active site.
- Scoring Function : AMBER force field for energy minimization .
- MD Simulations :
- Solvation : TIP3P water model and 0.15 M NaCl for physiological conditions.
- Trajectory Analysis : Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Q. Table 3: Computational Predictions vs. Experimental Data
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase X | -9.2 | 8.5 ± 1.2 | |
| GPCR Y | -7.8 | 12.0 ± 2.5 |
Advanced: What are the structure-activity relationship (SAR) insights for modifying the trifluoromethyl and piperidine moieties to enhance target selectivity?
Methodological Answer:
SAR studies focus on:
- Trifluoromethyl Group : Replacing CF₃ with Cl or OCF₃ alters hydrophobicity and electron-withdrawing effects, impacting kinase inhibition .
- Piperidine Substitution : N-methylation reduces basicity, while 3-aryl substitution (e.g., 4-fluorophenyl) enhances GPCR binding .
Q. Table 4: SAR Modifications and Bioactivity
| Modification | Target Affinity (Ki, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| CF₃ → Cl | 150 ± 20 | 1.5 |
| Piperidine N-methylation | 85 ± 15 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
